5-bromo-1H-indole-3-carbaldehyde O-ethyloxime
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Overview
Description
5-Bromo-1H-indole-3-carbaldehyde O-ethyloxime, also known as 5-bromo-1H-indole-3-carbaldehyde ethyl oxime, is an important compound in organic chemistry. It is used in a variety of scientific research applications, such as in the synthesis of drugs, in the study of the mechanism of action of drugs, and in the study of biochemical and physiological effects. In
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research into 5-bromo-1H-indole-3-carbaldehyde derivatives has shown that these molecules can form specific hydrogen bond patterns leading to the formation of molecular ribbons in their crystalline state. This characteristic is crucial for understanding the material's structural properties and potential applications in molecular engineering and design (H. M. Ali, S. N. A. Halim, S. Ng, 2005).
Crystal Structure Analysis
In another study, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione was explored, leading to the synthesis of a novel compound. This research provided detailed insights into the compound's crystal structure, showcasing the potential for creating new molecular architectures. The study also explored intermolecular interactions using Hirshfeld surface analysis, offering insights into the electronic properties and stability of the synthesized compound (A. Barakat et al., 2017).
Marine Natural Products
Explorations into marine natural products have led to the isolation of new indole derivatives from marine sponges. These studies highlight the diversity of indole-based compounds in nature and their potential applications in pharmaceuticals and bioactive materials. The discovery of such compounds underlines the importance of natural sources for novel bioactive compounds (D. B. Abdjul et al., 2015).
Nanocatalysis and Green Chemistry
Research into the synthesis of indole derivatives through green chemistry approaches has demonstrated the effectiveness of nanocatalysis in enhancing reaction efficiencies. This research aligns with the broader goal of developing sustainable and environmentally friendly synthetic routes for chemical compounds, including indole derivatives (Yogita Madan, 2020).
Antimicrobial and Anticancer Applications
Several studies have focused on the synthesis of indole derivatives with potential antimicrobial and anticancer applications. These compounds have shown promise in inhibiting the growth of various bacterial and fungal strains, as well as exhibiting cytotoxic activities against cancer cell lines. Such research underscores the therapeutic potential of 5-bromo-1H-indole-3-carbaldehyde derivatives in developing new drugs and treatment strategies (F. Attaby et al., 2007; S. K. Gautam et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-1H-indole-3-carbaldehyde O-ethyloxime, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives are essential entities found in many natural products like indole alkaloids, fungal, and marine organisms . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
The compound’s interaction with its targets leads to a variety of biological activities. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities result from the compound’s high affinity binding to multiple receptors, which can lead to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to inhibit the growth of cancer cells, microbes, and other types of disorders in the human body .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biological activity being exerted. For example, in its role as an anticancer agent, it may inhibit cell proliferation and induce apoptosis .
properties
IUPAC Name |
(Z)-1-(5-bromo-1H-indol-3-yl)-N-ethoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-2-15-14-7-8-6-13-11-4-3-9(12)5-10(8)11/h3-7,13H,2H2,1H3/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPUTMHXBJYVNI-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=CC1=CNC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\C1=CNC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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